- Method for producing high-purity rare sugar from sugar alcohol through photocatalytic reaction using titania, Japan, , ,
Cas no 50-99-7 (D(+)-Glucose)

D(+)-Glucose 化学的及び物理的性質
名前と識別子
-
- (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal
- 6-(HYDROXYMETHYL)OXANE-2,3,4,5-TETROL
- D-(+)-GLUCOSE
- D-GLUCOSE
- D-Glucose anhydrous
- DEXTROSE
- Anhydrous dextrose
- Candex
- D(+)-Glucose
- Hygienic standard for quaternary ammonium disinFectant
- D-(+) Glucose
- D(+)-GLUCOSE ANHYDROUS FOR BIOCHEMISTRY
- Dextrose anhydrate
- DEXTROSE(RG)
- DSEH-XGN DSEH-XGV
- GLUCOSE, D-(+)-(RG) PrintBack
- β-D-Glucose anhydrous
- Sodium chlorate
- D-(+)-Dextrose
- D(+)-Glucose, ACS reagent, anhydrous
- D-(+)-Glucose,Dextrose
- Glucopyranose
- Grape sugar
- Glucose
- D-Glucopyranose
- D-Glc
- Glucodin
- Meritose
- Clintose L
- Roferose ST
- CPC hydrate
- Clearsweet 95
- Staleydex 95M
- D-Glcp
- Glucopyranoside
- D-Glucopyranoside
- Glc
- (3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Glucopyranose, D-
- (+)-Glucose
- DSSTox_CID_2910
- Glucose solution
- 2h-pyran-2,3,4,5-tetraol
- D-Glucopyranose, anhydrous
- glc-ring
- D-glucose-ring
- Cartose Cerelose
- Staleydex 130
- Glucose 40
- Meritose 200
- Glc-OH
- nchembio867-comp4
- Blood glucose
- Industrial glucose
- 26566-61-0
- D-mannose
- D-(+)-Galactose
- 15572-79-9
- Galactose
- Polymannose
- D-Galactose
- Glucose Powder
- Dextrose(Glucose)
-
- MDL: MFCD00063774
- インチ: 1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
- InChIKey: WQZGKKKJIJFFOK-GASJEMHNSA-N
- ほほえんだ: O1C([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])O[H]
- BRN: 1281608
計算された属性
- せいみつぶんしりょう: 180.06300
- どういたいしつりょう: 180.063
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 198.17
- トポロジー分子極性表面積: 110
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -2.6
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.544g/cm3
- ゆうかいてん: 150-152?°C(lit.)
- ふってん: 527.1°C at 760 mmHg
- フラッシュポイント: 286.7°C
- 屈折率: 53 ° (C=10, H2O)
- PH値: 5.0-7.0 (25℃, 1M in H2O)
- ようかいど: H2O: 1 M at 20 °C, clear, colorless
- すいようせい: Soluble
- あんていせい: Stable. Substances to be avoided include strong oxidizing agents. Combustible.
- PSA: 118.22000
- LogP: -3.37880
- マーカー: 14,4459
- まぐれ当たり: 3
- 濃度: 1 mg/mL in 0.1% benzoic acid
- 光学活性: [α]25/D +52.5 to +53°, c = 10 in water + trace NH4OH
- ひせんこうど: 52.75 º (c=10, H2O, NH4OH 25 ºC)
- ようかいせい: 水に溶け、アルコールとアセトンに微溶解し、エーテルに溶けない。
- かんど: 湿度に敏感である
- じょうきあつ: 2.59E-13mmHg at 25°C
D(+)-Glucose セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 21:皮膚との接触は有害である。R 46:遺伝的損傷を引き起こす可能性がある。R 62:生殖能力が弱まるリスク。
- セキュリティの説明: S26-S36/37-S24/25
- 福カードFコード:3
- RTECS番号:LZ6600000
-
危険物標識:
- TSCA:Yes
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
- ちょぞうじょうけん:2-8°C
D(+)-Glucose 税関データ
- 税関コード:2940000000
- 税関データ:
中国税関コード:
2912491000概要:
291249100。アルデヒド類とアルコール類。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
要約:
291249100。その他のアルデヒドアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
D(+)-Glucose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Omicron Biochemicals | GLC-077-0.050g |
D-[3,5-2H2]glucose |
50-99-7 | 0.050g |
$650 | 2024-07-19 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097505-50ml |
D(+)-Glucose |
50-99-7 | 40% | 50ml |
¥234 | 2023-06-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016159-1kg |
D(+)-Glucose |
50-99-7 | GR | 1kg |
¥83 | 2023-06-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003756-500g |
D(+)-Glucose |
50-99-7 | AR | 500g |
¥36 | 2023-06-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0048-25g |
D(+)-Glucose |
50-99-7 | 98.0%(GC) | 25g |
¥140.0 | 2022-06-10 | |
Enamine | EN300-109407-100.0g |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
50-99-7 | 95.0% | 100.0g |
$61.0 | 2025-03-21 | |
Apollo Scientific | BIFS0119-500g |
D-(+)-Glucose, anhydrous |
50-99-7 | 500g |
£18.00 | 2025-02-21 | ||
Enamine | EN300-109407-0.1g |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
50-99-7 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-109407-10.0g |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
50-99-7 | 95.0% | 10.0g |
$27.0 | 2025-03-21 | |
Oakwood | 094756-5g |
D-(+)-Glucose |
50-99-7 | 99% | 5g |
$9.00 | 2024-07-19 |
D(+)-Glucose 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Solvents: Water ; 15 min, 70 °C
ごうせいかいろ 4
D(+)-Glucose Raw materials
D(+)-Glucose Preparation Products
- Stigmasterol (83-48-7)
- (1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol (498-07-7)
- 1,6-Anhydro-β-d-cellotriose (78797-67-8)
- L-Xylose (609-06-3)
- D(+)-Glucose (50-99-7)
- Acetaldehyde, hydroxy-(9CI) (141-46-8)
- D(+)-Xylose (58-86-6)
- D-Arabinose (10323-20-3)
- Benzoic acid,3-amino-2-hydroxy-5-nitro- (831-51-6)
- 5-Hydroxymethylfurfural (67-47-0)
- Xylohexaose (49694-21-5)
- Xylotetraose (22416-58-6)
- L-Gulose (6027-89-0)
- 1,4-b-D-Xylopentaose (49694-20-4)
- Aspirin (50-78-2)
- Xylotriose (47592-59-6)
- L-Threose (95-44-3)
- Cellobiosan (35405-71-1)
- D-Galactose (59-23-4)
- Xylobiose (6860-47-5)
- D-Erythrose (583-50-6)
- 4-O-Methyl-D-glucuronic Acid (4120-73-4)
D(+)-Glucose サプライヤー
D(+)-Glucose 関連文献
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
D(+)-Glucoseに関する追加情報
D(+)-Glucose (50-99-7) in Pharmaceutical Applications: Key Roles and Research Advances
D(+)-Glucose (CAS 50-99-7), a fundamental monosaccharide, is pivotal in pharmaceutical and biomedical research due to its metabolic and therapeutic significance. As the primary energy source for cells, its applications span drug formulation, diagnostic agents, and metabolic disorder therapies. Recent studies highlight its role in glycosylation processes, enhancing drug stability and bioavailability. With the rise of biologics and mRNA vaccines, glucose derivatives are increasingly used as stabilizers in lyophilized formulations. Researchers also explore its potential in diabetes management, where modified glucose analogs act as insulin sensitizers. The compound’s safety profile (GRAS status) makes it a preferred excipient in parenteral nutrition and IV therapies, addressing user concerns about biocompatibility and efficacy.
50-99-7 D(+)-Glucose in Metabolic Research: Insights into Diabetes and Cancer Therapeutics
The intersection of D(+)-Glucose (50-99-7) and metabolic pathways has fueled breakthroughs in diabetes and oncology. Its isotopic-labeled variants (e.g., ¹³C-glucose) enable precise tracing of glycolytic flux in tumors, a hotspot in cancer metabolism research. Users searching for "glucose metabolism in cancer" will find studies on Warburg effect inhibition promising. Additionally, glucose-responsive insulin delivery systems, leveraging its enzymatic oxidation, are gaining traction for smart diabetes therapeutics. The compound’s role in PET imaging (FDG-PET) further underscores its diagnostic value, aligning with user interest in non-invasive disease monitoring.
D(+)-Glucose (50-99-7) as a Drug Excipient: Enhancing Stability and Delivery
In drug development, D(+)-Glucose (50-99-7) serves as a versatile excipient, addressing formulation challenges like osmolality adjustment and cryoprotection. Its inclusion in lyophilized biologics (e.g., monoclonal antibodies) prevents protein denaturation, a top concern for biopharma professionals. Searches for "glucose in vaccine stability" reveal its use in mRNA-based COVID-19 vaccines, where it maintains lipid nanoparticle integrity. Furthermore, glucose-based hydrogels are explored for controlled drug release, catering to demand for sustained-delivery systems. Regulatory approvals (USP/EP grades) ensure its suitability for parenteral and oral formulations, making it a staple in GMP-compliant production.
Innovative Therapies Using 50-99-7 D(+)-Glucose Derivatives: From Glycobiology to Neuroprotection
Derivatives of D(+)-Glucose (50-99-7), such as 2-deoxy-D-glucose, are at the forefront of glycobiology and neurodegenerative disease research. These compounds modulate glycosylation patterns, impacting cell signaling and immune responses—critical for autoimmune disease therapies. Users interested in "glucose analogs for Alzheimer’s" will find studies on ketogenic diets and brain energy metabolism compelling. Additionally, glucose-coated nanoparticles are being tested for targeted drug delivery to inflamed tissues, reflecting the trend toward precision medicine. The compound’s low toxicity and natural abundance further drive innovation in nutraceuticals and cosmeceuticals.
Safety and Regulatory Status of 50-99-7 D(+)-Glucose: Compliance in Pharma and Food Industries
The GRAS (Generally Recognized as Safe) designation of D(+)-Glucose (50-99-7) by the FDA and EFSA ensures its widespread use in pharmaceuticals and functional foods. Rigorous purity standards (e.g., ≥99.5% USP grade) address user queries about "medical-grade glucose safety." Its inclusion in WHO Essential Medicines List for rehydration therapy highlights global acceptance. Recent debates on high-fructose syrups have renewed interest in glucose as a safer sweetener in pediatric and geriatric formulations. Environmental sustainability—such as glucose from non-GMO starch hydrolysis—also resonates with eco-conscious consumers, aligning with green chemistry trends.

